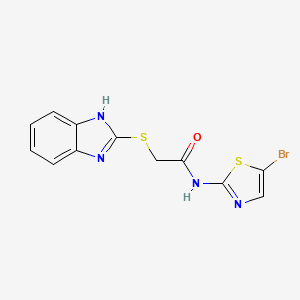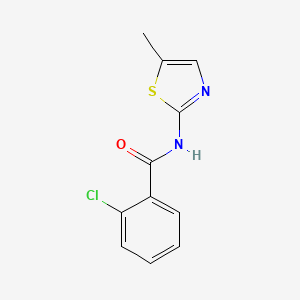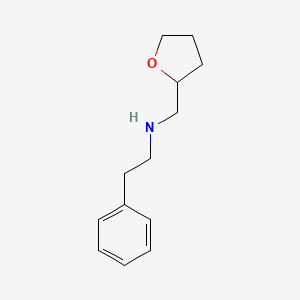![molecular formula C19H20N2O6S B12478783 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl 3,5-dimethoxybenzoate](/img/structure/B12478783.png)
3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl 3,5-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1,1-DIOXO-1??,2-BENZOTHIAZOL-3-YL)AMINO]PROPYL 3,5-DIMETHOXYBENZOATE is a complex organic compound that features a benzothiazole moiety linked to a dimethoxybenzoate group through a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,1-DIOXO-1??,2-BENZOTHIAZOL-3-YL)AMINO]PROPYL 3,5-DIMETHOXYBENZOATE typically involves multiple steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate oxidizing agent.
Introduction of the Propyl Chain: The propyl chain can be introduced via a nucleophilic substitution reaction, where the benzothiazole derivative reacts with a propyl halide.
Coupling with 3,5-Dimethoxybenzoic Acid: The final step involves the esterification of the propyl-substituted benzothiazole with 3,5-dimethoxybenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzothiazole moiety can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction of the benzothiazole ring can lead to the formation of dihydrobenzothiazole derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Nitrated or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where benzothiazole derivatives have shown efficacy.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-[(1,1-DIOXO-1??,2-BENZOTHIAZOL-3-YL)AMINO]PROPYL 3,5-DIMETHOXYBENZOATE involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors that are sensitive to benzothiazole derivatives.
Pathways Involved: It could modulate biochemical pathways related to oxidative stress, inflammation, or cell signaling.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol share structural similarities.
Dimethoxybenzoates: Compounds such as methyl 3,5-dimethoxybenzoate and ethyl 3,5-dimethoxybenzoate are structurally related.
Uniqueness
3-[(1,1-DIOXO-1??,2-BENZOTHIAZOL-3-YL)AMINO]PROPYL 3,5-DIMETHOXYBENZOATE is unique due to the combination of the benzothiazole and dimethoxybenzoate moieties linked by a propyl chain. This unique structure imparts specific chemical and biological properties that are not observed in simpler benzothiazole or dimethoxybenzoate derivatives.
Properties
Molecular Formula |
C19H20N2O6S |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propyl 3,5-dimethoxybenzoate |
InChI |
InChI=1S/C19H20N2O6S/c1-25-14-10-13(11-15(12-14)26-2)19(22)27-9-5-8-20-18-16-6-3-4-7-17(16)28(23,24)21-18/h3-4,6-7,10-12H,5,8-9H2,1-2H3,(H,20,21) |
InChI Key |
RABRZOSMOCYCKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)OCCCN=C2C3=CC=CC=C3S(=O)(=O)N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methylbenzyl)-1-{2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methanamine](/img/structure/B12478719.png)
![N-{1-[4-(diphenylmethyl)piperazin-1-yl]-1-oxopropan-2-yl}-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B12478727.png)

![2-{[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B12478738.png)
![3-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl benzoate (non-preferred name)](/img/structure/B12478739.png)
![N-(2,5-dichlorophenyl)-2-{[5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12478748.png)
![8,10-Dichloro-5-methyl-2-phenyl-2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-dione](/img/structure/B12478753.png)


![3,4,5-triethoxy-N-{[4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12478766.png)
![1-[4-(benzyloxy)-3-chlorophenyl]-N-(2-chlorobenzyl)methanamine](/img/structure/B12478776.png)
![Ethyl {5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B12478789.png)
![3-(2-methylpropoxy)-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12478792.png)
